molecular formula C17H18N2O5S2 B2487055 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438479-40-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2487055
CAS RN: 438479-40-4
M. Wt: 394.46
InChI Key: RIZDCNPLTSAWPD-UHFFFAOYSA-N
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Description

Sulfonamide compounds are known for their wide range of applications, including their role as carbonic anhydrase inhibitors and their antibacterial properties. The synthesis of such compounds often involves complex reactions, including the formation of C-N bonds and the incorporation of specific moieties to achieve desired biological activities.

Synthesis Analysis

The synthesis of sulfonamide compounds can involve various strategies, including the annulation of diarylalkyne sulfonamides to form indoloindole derivatives through processes like Cu(OAc)2-mediated cascade reactions, which feature sequential C-N bond formations (Yu, Zhang-Negrerie, & Du, 2016). These methods showcase the complexity and creativity required in synthetic chemistry to construct such intricate molecules.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to various aromatic or heterocyclic rings. This structure is crucial for the compound's biological activity, as the orientation and type of substituents can significantly influence the compound's interaction with biological targets. Techniques such as NMR and mass spectrometry are commonly used for structural characterization (Irshad et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition. Their chemical properties, such as reactivity and stability, are influenced by the nature of the substituents on the sulfonamide nitrogen and the adjacent aromatic or heterocyclic systems. For instance, the reactivity of sulfonamides can be modulated to achieve selective synthesis routes (Chen et al., 2022).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are essential for their formulation and application. These properties are determined by the compound's molecular structure, particularly the presence of functional groups capable of forming hydrogen bonds and other intermolecular interactions.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their acidity, basicity, and ability to form hydrogen bonds, play a crucial role in their mechanism of action as drugs. The sulfonamide group's ability to act as a hydrogen bond acceptor makes these compounds effective inhibitors of enzymes like carbonic anhydrase, where they mimic the natural substrate's interaction with the enzyme active site (Eldehna et al., 2017).

Scientific Research Applications

Synthetic Chemistry Applications

  • Sulfonamide Synthesis : Studies detail the synthesis of sulfonamide derivatives with specific moieties, indicating the compound's relevance in creating targeted chemical entities for various applications, including biological screening (M. Irshad et al., 2016; M. Abbasi et al., 2019).

Biological Activities

  • Antioxidant Activity : Compounds synthesized with specific scaffolds show significant antioxidant activity, highlighting the potential for sulfonamide derivatives in mitigating oxidative stress (Beatriz M. Vieira et al., 2017).
  • Antibacterial Agents : Sulfonamides bearing benzodioxane moiety have been investigated for their antibacterial potential against various Gram-negative and Gram-positive strains, showcasing the compound's relevance in developing new antimicrobial agents (M. Abbasi et al., 2016).

Catalytic Efficiency

  • Catalytic Applications : Research into the catalytic properties of related compounds, such as nano titania-supported sulfonic acid, underscores the potential utility of sulfonamide derivatives in catalyzing chemical reactions efficiently and sustainably (A. Amoozadeh et al., 2018).

Detection Systems

  • Sulfite Detection in Foods : The development of a colorimetric detection system for sulfites in foods using Co3O4 nanoparticles, which have oxidase-like activity, indicates the role of sulfonamide-related compounds in creating sensitive and selective analytical methods for food safety (Wenjie Qin et al., 2014).

Future Directions

The future directions for this compound could involve further optimization of its activity and properties . It could also involve designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-19-14-6-7-15(12-4-3-5-13(16(12)14)17(19)20)26(23,24)18-11-8-9-25(21,22)10-11/h3-7,11,18H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZDCNPLTSAWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCS(=O)(=O)C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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